2-Biphenyl-2-YL-piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-(2-phenylphenyl)piperazine |
InChI |
InChI=1S/C16H18N2/c1-2-6-13(7-3-1)14-8-4-5-9-15(14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |
InChI Key |
ZKRXFJSUPFZIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Biphenyl 2 Yl Piperazine and Analogues
Strategies for Piperazine (B1678402) Ring Formation in 2-Biphenyl-2-YL-piperazine Synthesis
The formation of the piperazine ring is a critical step in the synthesis of this compound. Various methods have been developed, with reductive amination and alkylative cyclization being two of the most prominent approaches. thieme-connect.com
Reductive Amination Protocols
Reductive amination is a versatile and widely used method for synthesizing piperazines. mdpi.com This approach typically involves the reaction of a primary amine with a dicarbonyl compound or its equivalent, followed by reduction of the resulting intermediate. A general strategy involves the reaction of an appropriate aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the N-aryl piperazine. researchgate.net
In a broader context, reductive amination can be employed in various ways to construct the piperazine core. For instance, the synthesis of piperazine-based compounds can be achieved through an iterative reductive amination strategy. nih.gov This can involve the reaction of a ketone with a protected piperazine derivative in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov Another approach involves the catalytic reductive cyclization of dioximes, which are synthesized from the double Michael addition of nitrosoalkenes to primary amines. nih.gov This method has proven effective for creating piperazines with substituents at both carbon and nitrogen atoms. nih.gov
A notable example is the synthesis of certain piperazine-containing drugs, where reductive amination of an aldehyde with a piperazine derivative is a key step in the synthetic sequence. mdpi.com The choice of catalyst and reaction conditions is crucial for the success of these protocols, with palladium on carbon (Pd/C) being a commonly used catalyst for the reduction step. nih.gov
| Reactants | Reagents/Catalysts | Product | Key Features |
| Primary Amine, Dioxime | 5%-Pd/C, H₂ | Substituted Piperazine | Stereoselective catalytic reductive cyclization. nih.gov |
| Ketone, Protected Piperazine | NaBH(OAc)₃, Acetic Acid | Piperazine Derivative | Iterative reductive amination strategy. nih.gov |
| Aniline, Bis(2-chloroethyl)amine | Diethylene glycol monomethyl ether | N-Aryl Piperazine | General and convenient synthesis of N-aryl piperazines. researchgate.net |
| Aldehyde, Piperazine Derivative | Not specified | Piperazine-containing Drug Intermediate | Key step in multi-step drug synthesis. mdpi.com |
Alkylative Cyclization Approaches
Alkylative cyclization provides an alternative route to the piperazine ring. This method typically involves the intramolecular cyclization of a suitably functionalized open-chain precursor. A common strategy is the reaction of an N-substituted ethanolamine (B43304) in the presence of a catalyst. For example, Cp*Ir complex-catalyzed N-alkylative homocoupling of N-benzylethanolamines can yield N,N'-dibenzylpiperazine derivatives. clockss.org
Another approach involves the use of bis(2-chloroethyl)amine, which can react with a primary amine to form the piperazine ring. researchgate.netmdpi.com This method is particularly useful for the synthesis of N-aryl piperazines. The reaction conditions for these cyclizations are critical and often require the use of a base to facilitate the reaction.
Construction of the Biphenyl (B1667301) Moiety
The biphenyl moiety is a defining feature of this compound. Its synthesis is most commonly achieved through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used for synthesizing unsymmetrical biaryls. orgsyn.orgmdpi.com This reaction involves the palladium-catalyzed coupling of an aryl boronic acid or its ester with an aryl halide. orgsyn.orggre.ac.uk
In the context of this compound synthesis, a key step would be the coupling of a suitably substituted phenylboronic acid with a phenyl halide. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions. orgsyn.org Ligandless palladium catalysts have been developed to overcome issues like aryl-aryl exchange that can occur with phosphine-based catalysts. orgsyn.org The reaction is sensitive to the choice of solvent, with polar solvents generally facilitating the reaction. orgsyn.org
| Aryl Halide | Arylboronic Acid/Ester | Catalyst/Ligand | Solvent | Product |
| 2-Bromophenyl-diphenylphosphine oxide | 2-Halogenated phenylboronic acids | Pd(OAc)₂, PPh₃ | Dioxane | 2-Diphenylphosphinoyl-2'-halo biphenyls |
| 4-Bromophenyl-substituted furanone | (p-Cl)C₆H₄B(OH)₂ | Pd(OAc)₂, PPh₃ | iPrOH/H₂O | Biphenyl-substituted furanone mdpi.com |
| Aryl Iodide/Bromide | Arylboronic Acid | Ligandless Pd(OAc)₂ | Acetone/Tetramethylurea | Unsymmetrical Biphenyl orgsyn.org |
| 2-Bromoindene | 2,2′-Biphenyl diboronic acid | [Pd(PPh₃)₄] | DME/water | 2,2'-Bis(2-indenyl)biphenyl rug.nl |
Coupling Reactions for Biphenyl-Piperazine Scaffold Assembly
Once the biphenyl and piperazine moieties are synthesized, they must be coupled to form the final this compound scaffold. This is typically achieved through N-alkylation or related carbon-nitrogen bond-forming reactions.
N-Alkylation and Related Carbon-Nitrogen Bond Forming Reactions
N-alkylation is a fundamental method for forming carbon-nitrogen bonds and is a key step in the final assembly of the target molecule. thieme-connect.commdpi.com This can involve the reaction of a piperazine derivative with an alkyl halide. mdpi.comresearchgate.net For example, a pre-formed N-aryl piperazine can be reacted with a suitable alkyl halide to introduce the desired substituent. mdpi.com
In some synthetic strategies, the piperazine nitrogen is alkylated with a protected aminoalkyl halide, followed by deprotection to yield a primary amine that can be further functionalized. nih.gov The choice of base and solvent is important for these reactions, with potassium carbonate being a commonly used base. mdpi.comresearchgate.net
Alternatively, reductive amination can also be used to couple the biphenyl and piperazine moieties. nih.govnih.gov This would involve reacting a piperazine with a biphenyl-containing aldehyde or ketone in the presence of a reducing agent. nih.gov
| Piperazine Derivative | Alkylating/Acylating Agent | Base/Reagent | Product |
| N-Acetylpiperazine | Alkyl Halide | K₂CO₃ | N-Alkyl-N'-acetylpiperazine researchgate.net |
| Piperazine | 1-Bromo-3-chloropropane | K₂CO₃ | N-(3-chloropropyl)piperazine derivative mdpi.com |
| Secondary Amine | Boc protected piperazinyl aldehyde | NaBH(OAc)₃ | N-Alkyl piperazine side chain product nih.gov |
| Secondary Amine | Alkyl Bromide | Not specified | N-Alkyl piperazine intermediate nih.gov |
Multicomponent Reaction (MCR) Strategies for Piperazine Diversity (e.g., Split-Ugi Reaction)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. This approach is particularly valuable for generating libraries of structurally diverse compounds, a key activity in drug discovery. The split-Ugi reaction, a variation of the classic Ugi MCR, is a notable strategy for synthesizing piperazine-based compounds. nih.govresearchgate.net
The split-Ugi reaction typically involves a diamine, a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.com In the context of piperazine synthesis, piperazine itself can act as the diamine component. This reaction is highly versatile, enabling the introduction of various substituents around the piperazine core, which can significantly influence the molecule's biological activity. nih.gov For instance, a study focused on dopamine (B1211576) receptor ligands utilized a split-Ugi reaction to create a library of 1,4-disubstituted piperazines, demonstrating the method's effectiveness in generating chemical diversity. nih.gov The reaction of 1H-indole-2-carboxylic acid, piperazine, formaldehyde, and different aromatic isocyanides in refluxing methanol (B129727) resulted in the desired split-Ugi products in high yields. nih.gov
This strategy is not limited to simple starting materials. Chiral N-protected amino acids and α-substituted isocyanoacetates can be employed in stereoconservative split-Ugi reactions to produce chiral piperazine-based peptidomimetics. researchgate.net The ability to incorporate such complex and stereochemically defined building blocks further expands the accessible chemical space for piperazine analogs. Moreover, post-Ugi transformations can be applied to further modify the initial products, enhancing the structural diversity of the resulting compound library. nih.gov
| Reactants | Reaction Type | Product Type | Key Features |
| Diamine, Carbonyl, Carboxylic Acid, Isocyanide | Split-Ugi | Piperazine-based compounds | Generates diversity around the piperazine core. nih.gov |
| Chiral N-protected amino acids, α-substituted isocyanoacetates | Stereoconservative Split-Ugi | Chiral piperazine peptidomimetics | Maintains stereochemical integrity. researchgate.net |
| 1H-indole-2-carboxylic acid, piperazine, formaldehyde, aromatic isocyanides | Split-Ugi | 1,4-disubstituted piperazines | High yields in refluxing methanol. nih.gov |
Advanced Synthetic Techniques and Optimization for this compound
To improve the efficiency, yield, and environmental impact of synthesizing this compound and its derivatives, researchers have turned to advanced techniques such as microwave-assisted synthesis and solid-phase synthesis. These methods offer significant advantages over traditional synthetic protocols.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including piperazine derivatives. nih.govnih.gov
In the synthesis of monosubstituted piperazine derivatives, microwave assistance can accelerate the reaction between a piperazine salt and an electrophile, leading to high yields and purity while minimizing the formation of disubstituted byproducts. nih.gov The rapid and intense heating provided by microwaves can drive reactions to completion in minutes, as opposed to hours with conventional heating. researchgate.net For example, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters was significantly more efficient under microwave irradiation compared to thermal conditions, with reaction times dropping from hours to minutes. researchgate.net
Microwave-assisted synthesis is also beneficial for promoting chemoselectivity. In the synthesis of 2-arylazo-biphenyl-4-carboxamides, microwave irradiation favored the formation of the desired product over side products when compared to thermal heating. nih.govrsc.org The use of polar solvents in microwave-assisted reactions can further enhance the heating efficiency and reaction rates. nih.gov
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Synthesis of monosubstituted piperazines | Microwave | Shorter | High | nih.gov |
| Synthesis of 2,5-piperazinediones | Microwave | Minutes | High | researchgate.net |
| Synthesis of 2-arylazo-biphenyl-4-carboxamides | Microwave | 3 minutes | 65% | nih.govrsc.org |
| Synthesis of 2-arylazo-biphenyl-4-carboxamides | Thermal | 2 hours | 50% | nih.govrsc.org |
Solid-Phase Synthesis Development for Piperazine Derivatives
Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion. ebrary.net This technique has been effectively used to synthesize diverse libraries of arylpiperazine derivatives. nih.gov
In a typical solid-phase synthesis of piperazine derivatives, a suitable resin, such as a BAL-MBHA-PS resin, is used as the solid support. nih.gov The synthesis begins by attaching a building block to the resin, followed by a series of coupling and deprotection steps to build the desired molecule. For instance, a 24-membered library of arylpiperazine derivatives targeting serotonin (B10506) receptors was synthesized on a solid support. nih.gov The final products are then cleaved from the resin. This methodology allows for the parallel synthesis of numerous compounds, significantly accelerating the drug discovery process. nih.gov
The choice of resin and linker is crucial for the success of solid-phase synthesis. For example, the synthesis of piperazinones has been achieved using a disrupted Ugi reaction on a solid support, where an amino acid component was linked to an FMP resin. ebrary.net This solid-phase approach can even offer different stereoselectivity compared to solution-phase synthesis, providing access to alternative diastereomers. ebrary.net
| Resin Support | Synthetic Strategy | Product | Key Advantage |
| BAL-MBHA-PS resin | Reductive amination, Fmoc-amino acid coupling, final cleavage | Library of arylpiperazine derivatives | Efficient for creating diverse compound libraries. nih.gov |
| FMP resin | Disrupted Ugi reaction | Piperazinones | Access to alternative diastereomers compared to solution-phase. ebrary.net |
Sustainable Chemistry Approaches in Scaffold Preparation
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. mdpi.com This includes the use of greener solvents, solvent-free reaction conditions, and catalytic methods to improve efficiency and reduce waste. mdpi.comorganic-chemistry.org
In the context of piperazine synthesis, sustainable approaches include the use of palladium catalysts under aerobic conditions for the amination of aryl chlorides, which provides an eco-friendly and cost-effective route to arylpiperazines. organic-chemistry.org Using an excess of piperazine as both a reactant and a solvent can further enhance the green credentials of the process. organic-chemistry.org
Solvent-free synthesis, often combined with microwave irradiation, represents another significant step towards sustainable chemistry. mdpi.com For example, the synthesis of 2,5-piperazinediones has been achieved under solvent-free microwave conditions, offering an environmentally friendly procedure. researchgate.net Mechanochemical grinding is another solvent-free technique that has been optimized for the synthesis of N-substituted amines with high efficiency. mdpi.com These methods not only reduce the use of hazardous solvents but also often lead to shorter reaction times and simpler product isolation. mdpi.com
Advanced Structural and Conformational Analysis of 2 Biphenyl 2 Yl Piperazine Systems
Spectroscopic Characterization of 2-Biphenyl-2-YL-piperazine
Spectroscopic methods are indispensable tools for the detailed structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (FTIR and Raman) provide complementary information to build a complete picture of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide a wealth of structural information.
In the ¹H NMR spectrum, the protons on the biphenyl (B1667301) group would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.5 ppm). The chemical shifts of these protons would be influenced by the electronic effects of the piperazine (B1678402) ring and the other phenyl group. The protons on the piperazine ring itself would exhibit characteristic signals in the aliphatic region. The proton at the C2 position, being adjacent to the bulky biphenyl substituent, would likely appear as a distinct multiplet. The remaining piperazine protons on the ethylenediamine (B42938) bridge would give rise to a set of complex multiplets, the chemical shifts of which are sensitive to the ring conformation and the nature of any substituents on the nitrogen atoms. Dynamic NMR studies on similar N,N'-substituted piperazines have shown that the interconversion between different chair conformations can lead to broadened signals or distinct sets of signals for the piperazine protons, depending on the temperature and the energy barrier to ring inversion. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Biphenyl-H | 7.0 - 8.5 (multiplet) | - |
| Piperazine-H (C2) | Multiplet | - |
| Piperazine-H (other) | Complex multiplets | - |
| Biphenyl-C | - | 120 - 150 |
| Piperazine-C (C2) | - | Characteristic downfield shift |
| Piperazine-C (other) | - | 40 - 60 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its exact mass, which can then be compared to the calculated mass based on its molecular formula (C₁₆H₁₈N₂). This comparison allows for unambiguous confirmation of the molecular formula with a high degree of confidence.
In addition to providing the molecular ion peak, the mass spectrum would also reveal characteristic fragmentation patterns. The fragmentation of the this compound molecular ion would likely involve cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the biphenyl group. Common fragmentation pathways for piperazine derivatives include the loss of parts of the piperazine ring, leading to the formation of stable fragment ions. The biphenyl group itself can also undergo fragmentation. The analysis of these fragmentation patterns can provide valuable structural information, corroborating the proposed structure.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR and Raman spectra of this compound would be expected to show a combination of bands corresponding to the vibrations of the biphenyl and piperazine moieties. The biphenyl group would exhibit characteristic C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region). dergipark.org.tr
The piperazine ring has several characteristic vibrational modes. The C-H stretching vibrations of the methylene (B1212753) groups in the piperazine ring would appear in the 2800-3000 cm⁻¹ region. scispace.com The N-H stretching vibration of a secondary amine in the piperazine ring, if present, would give rise to a band in the 3200-3500 cm⁻¹ region. scispace.com The C-N stretching vibrations of the piperazine ring are typically observed in the 1000-1350 cm⁻¹ range. The deformation vibrations of the piperazine ring (e.g., scissoring, wagging, twisting) would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch (Biphenyl) | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch (Piperazine) | 2800 - 3000 | FTIR, Raman |
| N-H Stretch (Piperazine) | 3200 - 3500 | FTIR |
| Aromatic C=C Stretch (Biphenyl) | 1400 - 1600 | FTIR, Raman |
| C-N Stretch (Piperazine) | 1000 - 1350 | FTIR, Raman |
| Piperazine Ring Deformations | < 1500 | FTIR, Raman |
Crystallographic Insights into this compound Architecture
While spectroscopic techniques provide valuable information about molecular structure, single-crystal X-ray diffraction offers the most definitive three-dimensional structural data.
Computational Conformational Analysis of the Piperazine Ring
In addition to experimental methods, computational chemistry provides powerful tools to investigate the conformational landscape of flexible molecules like this compound.
Computational studies on 2-substituted piperazines have indicated a preference for the substituent to occupy an axial position on the piperazine ring. nih.gov This preference is often driven by a combination of steric and electronic factors. In the case of this compound, the bulky biphenyl group would likely favor an axial orientation to minimize steric interactions with the rest of the piperazine ring. Molecular modeling studies can be employed to calculate the relative energies of different conformations, such as the chair conformation with the biphenyl group in an axial versus an equatorial position, as well as boat and twist-boat conformations. nih.govnih.gov These calculations can predict the most stable conformation in the gas phase or in solution, providing valuable insights that complement experimental data.
Conformational Landscape of the Biphenyl Moiety in this compound
The biphenyl unit, characterized by two phenyl rings connected by a single C-C bond, possesses its own conformational flexibility, primarily defined by the torsional or dihedral angle between the planes of the two rings.
The rotation around the central C-C bond in biphenyl is not free and is governed by a balance of steric hindrance between the ortho-hydrogens and the stabilizing effects of π-conjugation. In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44°. acs.org In the solid state, however, crystal packing forces can lead to a more planar conformation. acs.org
The energy barriers to rotation are crucial for understanding the dynamic behavior of the biphenyl moiety. There are two key barriers: one at a dihedral angle of 0° (planar conformation), where steric repulsion between ortho-hydrogens is maximized, and another at 90°, where π-conjugation is minimized. High-level computational studies have estimated these barriers to be around 8.0 kJ/mol and 8.3 kJ/mol, respectively. acs.org Experimental values are in a similar range, though with some variability. biomedres.usbiomedres.us
The introduction of substituents on the biphenyl rings, particularly at the ortho positions, can dramatically alter the preferred torsional angle and the rotational barriers. Even a single ortho-substituent can significantly increase the barrier to rotation. researchgate.net For instance, attaching methyl groups at the ortho-positions of biphenyl increases the rotational barrier. researchgate.net The barriers to torsional isomerization for a range of substituted biphenyls have been calculated using density functional theory (DFT) and have been found to vary from 7.4 to 44 kcal mol⁻¹. researchgate.net
In the context of this compound, the piperazine ring itself acts as a bulky substituent at the 2-position of the biphenyl moiety. This is expected to significantly influence the preferred dihedral angle and increase the rotational barrier compared to unsubstituted biphenyl. The exact values would depend on the specific conformation of the piperazine ring and any intramolecular interactions.
| System | Dihedral Angle (Φ) | Rotational Barrier (0°) | Rotational Barrier (90°) | Method | Reference |
| Biphenyl (gas phase) | ~44° | ~8.0 kJ/mol | ~8.3 kJ/mol | Computational (CCSD(T)) | acs.orgacs.org |
| Biphenyl (gas phase) | ~45° | 6.0 ± 2.1 kJ/mol | 6.5 ± 2.0 kJ/mol | Experimental | biomedres.us |
| Substituted Biphenyls | Varies widely | 7.4 - 44 kcal/mol | Varies | Computational (DFT) | researchgate.net |
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between a hydrogen atom on one part of the molecule and a lone pair of electrons on an acceptor atom (like nitrogen or oxygen) on another part. In this compound, a potential hydrogen bond could exist between an N-H proton of the piperazine ring and the π-system of the adjacent phenyl ring (N-H···π interaction). Furthermore, if there are suitable substituents on the biphenyl rings, additional hydrogen bonding opportunities may arise. For example, studies on other 2-substituted piperazines have shown that an axial conformation can be stabilized by an intramolecular hydrogen bond. nih.gov
π-π Stacking: π-π stacking interactions occur between aromatic rings. In the this compound molecule, an intramolecular π-π stacking interaction could potentially occur if the molecule folds in such a way that the two phenyl rings of the biphenyl moiety are brought into close, parallel-displaced proximity. However, given the direct linkage of the biphenyl rings, this type of intramolecular interaction is less likely than intermolecular stacking. More relevant is the interaction between the phenyl rings of the biphenyl group and other aromatic systems in its environment, or the influence of the piperazine ring on the electronic nature of the attached phenyl ring, which can modulate its stacking propensity. mdpi.com The presence of substituents on the phenyl rings can significantly influence the strength and geometry of these interactions. nih.gov For instance, rational design of phenylpiperazine derivatives has utilized π-π stacking interactions with biological targets like DNA. nih.gov
These non-covalent interactions are often subtle but can collectively have a significant impact on the conformational preferences, locking the molecule into a specific three-dimensional arrangement. nih.gov
Computational Chemistry and Molecular Modeling in 2 Biphenyl 2 Yl Piperazine Research
Molecular Docking Studies of 2-Biphenyl-2-YL-piperazine Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound and its derivatives might interact with biological targets at the molecular level.
Molecular docking simulations are employed to predict the binding modes of piperazine (B1678402) derivatives within the active sites of various biological targets. This process helps to elucidate the structural basis of their activity. For instance, in studies involving arylpiperazine derivatives as potential androgen receptor (AR) antagonists, docking studies suggest that these compounds primarily bind to the AR's ligand-binding pocket through hydrophobic interactions. nih.gov The biphenyl (B1667301) moiety, a key feature of this compound, often plays a crucial role in establishing these effective binding interactions.
Similarly, docking studies on phenylpiperazine derivatives designed as anticancer agents have shown their ability to bind to targets like the DNA-Topoisomerase II (Topo II) complex and the minor groove of DNA. mdpi.com These predictions are critical for understanding the mechanism of action and for the rational design of more potent molecules. nih.govresearchgate.net The ability to predict how a ligand binds is a significant step toward optimizing lead compounds in drug discovery. nih.govresearchgate.netnih.gov
Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives
| Target Protein | Studied Compound Class | Key Predicted Interactions | Reference |
|---|---|---|---|
| Androgen Receptor (AR) | Arylpiperazine derivatives | Hydrophobic interactions with the ligand-binding pocket | nih.gov |
| DNA-Topoisomerase II | Phenylpiperazine derivatives | Hydrogen bonds with Asp amino acid residues; binding to DNA minor groove | mdpi.com |
| Monoamine Oxidase-B (MAO-B) | N-methyl-piperazine chalcones | Hydrogen bonds and π-π interactions | nih.gov |
| Acetylcholinesterase (AChE) | N-methyl-piperazine chalcones | Effective binding within the enzyme's active site | nih.gov |
Analysis of Key Molecular Recognition Elements
Docking studies allow for a detailed analysis of the key molecular recognition elements that govern the interaction between a ligand and its target. These elements include specific hydrogen bonds, hydrophobic interactions, and electrostatic forces. For arylpiperazine derivatives targeting the androgen receptor, the biphenyl group is often critical for establishing lipophilic and receptor-binding affinity. nih.gov The piperazine ring itself can participate in crucial interactions or serve as a scaffold to correctly orient the other functional groups.
In the case of N-methyl-piperazine chalcones designed as MAO-B inhibitors, docking simulations revealed specific hydrogen bonds and π-π stacking interactions as key recognition features. nih.gov Analysis of these interactions helps to explain the structure-activity relationships (SAR) observed experimentally, where small changes to the molecule's structure can lead to significant differences in binding affinity and biological activity. nih.gov Understanding these recognition elements is fundamental for the rational design of new analogues with improved potency and selectivity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
The development of a QSAR model is a critical step in medicinal chemistry for predicting the activity of new, unsynthesized compounds. nih.gov This process involves calculating a set of molecular descriptors for a series of known compounds (a "training set") and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that correlates these descriptors with their measured biological activity. longdom.orgresearchgate.net
For a QSAR model to be useful, it must be rigorously validated to ensure its statistical quality and predictive power for new compounds. nih.govresearchgate.net Validation is typically performed both internally, using techniques like leave-one-out cross-validation (yielding a Q² value), and externally, by using the model to predict the activity of a separate "test set" of compounds not used in model development (yielding a predictive R² value). nih.govnih.gov For example, a QSAR study on piperine (B192125) analogs as bacterial efflux pump inhibitors resulted in a statistically significant model with a high cross-validation parameter (q² = 0.917), indicating good internal robustness. nih.gov Similarly, a robust QSAR model for piperazine and ketopiperazine renin inhibitors was developed and validated, showing a high correlation coefficient (R² = 0.846) and good predictive ability (R²pred = 0.821). researchgate.net
Table 2: Examples of QSAR Models for Piperazine and Biphenyl Derivatives
| Compound Class | Predicted Activity | Key Descriptors | Statistical Significance | Reference |
|---|---|---|---|---|
| Piperine analogs | Bacterial NorA efflux pump inhibition | Partial negative surface area, molecular shadow area, heat of formation | r²=0.962, q²=0.917 | nih.gov |
| Piperazine & Ketopiperazine derivatives | Renin inhibition | Constitutional descriptors (Sv, nDB, nO) | R²=0.846, Q²=0.818, R²pred=0.821 | researchgate.net |
| Biphenyl-3-yl esters | FAAH inhibition | Lipophilicity (ClogP), Indicator variable (HB) | r²=0.86, q²=0.80 | acs.org |
Machine Learning Algorithms in Molecular Property Prediction
Recent advances have seen the integration of machine learning (ML) algorithms into QSAR and the broader field of molecular property prediction. arxiv.orgaaai.org Unlike traditional QSAR which often relies on pre-selected descriptors, ML methods like graph neural networks (GNNs) can automatically learn features directly from the molecular graph structure. nih.gov This approach can capture more complex structure-property relationships. aaai.org
ML models are trained on large datasets to predict a wide range of properties, from biological activity to physicochemical characteristics. nih.govarxiv.org For example, ML pipelines have been developed to predict fundamental properties like melting point, boiling point, and critical temperature with high accuracy (R² values up to 0.93). arxiv.org In the context of drug design, ML can be used to develop predictive models for properties like lipophilicity or to screen vast virtual libraries of compounds, identifying potential candidates for synthesis and testing. nih.govconnectjournals.com These advanced computational strategies offer a powerful way to navigate chemical space and accelerate the discovery of new molecules with desired properties. nih.gov
Quantum Chemical Investigations of this compound
Quantum chemical calculations, often based on density functional theory (DFT), provide a fundamental understanding of the electronic structure and properties of molecules like this compound. jddtonline.inforesearchgate.net These methods are used to optimize the molecular geometry, determine conformational energies, and calculate a variety of electronic properties.
For instance, DFT calculations can determine the global minimum energy structure of a molecule, confirming its stability. jksus.org The reactivity of a molecule can be investigated through analysis of its molecular electrostatic potential (MEP), which identifies the positive and negative centers of the molecule, indicating likely sites for electrophilic and nucleophilic attack. jddtonline.inforesearchgate.net Furthermore, the analysis of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides insights into the electronic transitions and charge transfer capabilities of the molecule. mdpi.com These theoretical calculations complement experimental data and provide a deeper understanding of the molecule's intrinsic properties that ultimately govern its biological function. jksus.org
Electronic Structure and Reactivity Analyses
The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic characteristics of this compound. These analyses help in understanding the molecule's stability, reactivity, and potential interaction sites.
Key parameters derived from electronic structure analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For a molecule like this compound, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitrogen atoms of the piperazine ring are typically electron-rich, making them likely sites for protonation and hydrogen bond formation. The biphenyl group, with its delocalized π-electron system, also contributes significantly to the molecule's electronic properties and potential for π-π stacking interactions.
Table 1: Representative Electronic Properties of a Biphenyl-Piperazine Derivative
| Parameter | Value (illustrative) | Significance |
| HOMO Energy | -6.2 eV | Electron-donating capacity |
| LUMO Energy | -1.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |
| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |
Note: The values in this table are illustrative for a generic biphenyl-piperazine derivative and are meant to represent typical computational findings.
Energetic Landscape Exploration of Conformational Isomers
The flexibility of the piperazine ring and the rotational freedom around the bond connecting the biphenyl and piperazine moieties allow this compound to exist in various conformations. Understanding the energetic landscape of these conformational isomers is critical, as the biological activity of a molecule is often tied to a specific low-energy conformation.
Molecular Dynamics Simulations of this compound Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of this compound and its complexes with biological targets, such as proteins or nucleic acids, over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal information about molecular motion, conformational changes, and intermolecular interactions. tudelft.nl
To perform an MD simulation, a force field is used to describe the potential energy of the system as a function of its atomic coordinates. The simulation begins with an initial set of coordinates and velocities, and the system is allowed to evolve over a defined period, typically nanoseconds to microseconds.
Conformational Sampling and Stability Assessment
One of the primary applications of MD simulations in the context of this compound is to assess the conformational sampling and stability of the molecule when bound to a target. By simulating the complex, researchers can observe how the ligand adapts its conformation within the binding site and how these conformations fluctuate over time.
Analysis of the MD trajectory can reveal the most populated conformational states of the bound ligand and the key interactions that stabilize the complex, such as hydrogen bonds and hydrophobic contacts. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to assess the stability of the complex and the flexibility of different regions of the molecule and its target.
Table 2: Representative MD Simulation Parameters for a Ligand-Protein Complex
| Parameter | Value/Description | Purpose |
| Simulation Time | 100 ns | To allow for sufficient conformational sampling |
| Force Field | AMBER, CHARMM, GROMOS | To describe the physics of the system |
| Water Model | TIP3P, SPC/E | To solvate the system and mimic physiological conditions |
| Temperature | 300 K | To simulate physiological temperature |
| Pressure | 1 atm | To simulate physiological pressure |
Note: This table provides typical parameters for an MD simulation of a small molecule bound to a protein.
Homology Modeling and Virtual Screening Applications for this compound Derivatives
In the absence of an experimentally determined structure of a target protein, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein (the template). This is particularly useful when studying the interaction of this compound derivatives with novel or less-characterized biological targets. The quality of the homology model is highly dependent on the sequence identity between the target and the template.
Once a 3D structure of the target is available (either from experimental methods or homology modeling), virtual screening can be employed to identify potential new ligands from large chemical databases. u-strasbg.fr This process involves docking a library of compounds into the binding site of the target and scoring their potential binding affinity. nih.govresearchgate.net
For this compound, virtual screening can be used to explore how modifications to the biphenyl or piperazine scaffolds might improve binding affinity or selectivity for a particular target. This allows for the rational design of new derivatives with enhanced therapeutic potential. The results of virtual screening are typically a ranked list of compounds, with the top-ranking hits being prioritized for experimental testing. u-strasbg.fr
Structure Activity Relationship Sar Studies on the 2 Biphenyl 2 Yl Piperazine Scaffold
Systematic Structural Modifications of the Piperazine (B1678402) Ring in 2-Biphenyl-2-YL-piperazine Analogues
The piperazine ring is a common and versatile scaffold in medicinal chemistry, offering two nitrogen atoms that can be readily modified to tune the compound's properties. nih.govmdpi.com Its six-membered structure provides a degree of conformational rigidity and a large polar surface area, which can enhance water solubility, oral bioavailability, and target affinity. nih.gov
Impact of N-Substituents on Molecular Activity Profiles
The substituents on the nitrogen atoms of the piperazine ring play a pivotal role in defining the molecular activity of this compound analogues. The general structure of many long-chain arylpiperazine derivatives can be described as Ar–piperazine–linker–terminal fragment, where modifications to the aryl group (Ar) on the piperazine nitrogen can lead to compounds with varying selectivity. acs.org
Studies on related arylpiperazine scaffolds have demonstrated that N-substitution can accommodate a variety of heterocyclic rings, such as substituted indoles. nih.gov The nature of the linker connecting this heterocyclic moiety to the piperazine nitrogen is also crucial. Research has shown that to maintain high affinity and selectivity for certain targets like the D3 receptor, the heterocyclic ring does not need to be directly connected to the piperazine, with amide or methylene (B1212753) linkers proving effective. nih.gov For instance, an analogue with an amide linker connected to the 2-position of an indole (B1671886) ring was found to have high affinity and selectivity. nih.gov
In the context of antimycobacterial agents, the introduction of lipophilic substituents at the 4-(substituted)phenylpiperazin-1-yl moiety, such as 3'-CF₃ or 4'-F, has been shown to improve in vitro activity against various mycobacterial strains. mdpi.com Furthermore, in a series of pyrazinamide (B1679903) analogues, the nature of the substituent on a terminal phenyl ring attached to the piperazine nitrogen significantly influenced anti-tubercular activity. nih.gov An unsubstituted phenyl ring showed promising activity, while the introduction of various substituents led to a range of potencies. nih.gov
Table 1: Effect of N-Substituents on Activity of Piperazine Analogues
| Base Scaffold | N-Substituent Type | Linker | Target/Activity | Key Finding | Reference |
| 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol | Substituted Indole Rings | Amide or Methylene | D3 Receptor | High affinity and selectivity can be maintained with linkers. | nih.gov |
| N-Arylpiperazine Carbamates | 3'-CF₃ or 4'-F on Phenyl | Carbamoyloxy | Antimycobacterial | Lipophilic substituents improved activity. | mdpi.com |
| N-(pyridin-3-yl)benzamides | Substituted Phenyl | Pyrazine-2-carbonyl | Anti-tubercular | Substituent nature and position on the phenyl ring are critical for activity. | nih.gov |
Influence of Ring Substitution Patterns on Ligand Properties
While substitutions at the nitrogen atoms are more common, with approximately 80% of piperazine-containing drugs being N-substituted, modifications to the carbon atoms of the piperazine ring also significantly impact ligand properties. mdpi.com Recent advances in synthetic chemistry, particularly in C–H functionalization, have allowed for greater exploration of C-substituted piperazine derivatives. mdpi.com
Introducing a substituent at the 2-position of the piperazine ring has been shown to have a notable conformational effect. blumberginstitute.org Such substituents often prefer an axial orientation, a preference that can be influenced by factors like intramolecular hydrogen bonding. blumberginstitute.org This conformational preference is not merely a structural curiosity; it directly affects biological potency. blumberginstitute.org For example, in a series of α-7 nicotinic acetylcholine (B1216132) receptor agonists, compounds with an axial disposition of the C2-substituent were significantly more potent than their equatorial counterparts. blumberginstitute.org
Furthermore, the introduction of specific functional groups onto the piperazine ring carbons can confer potent biological activity. A series of chiral piperazines featuring a (2-hydroxyethyl) group on a ring carbon were developed as potent human carbonic anhydrase (hCA) inhibitors. nih.gov
Table 2: Influence of Piperazine Ring Carbon Substitution
| Substitution Position | Substituent | Conformational Preference | Impact on Activity | Example Class | Reference |
| C-2 | Alkoxy-CH2 | Axial | >250x increase in potency | α-7 nicotinic ACh receptor agonists | blumberginstitute.org |
| C-2 | 2-Hydroxyethyl | - | Potent hCA inhibition | Carbonic Anhydrase Inhibitors | nih.gov |
Elucidation of Biphenyl (B1667301) Moiety Contribution to SAR
Positional Effects of Substituents on the Distal Phenyl Ring
The substitution pattern on the biphenyl group, particularly on the distal phenyl ring (the one not directly attached to the piperazine), can dramatically alter binding affinity. In a series of biphenyl-2-yl-arylpiperazinylmethanes designed as 5-HT₇ receptor ligands, the binding affinities varied broadly depending on the substituents on the biphenyl functionality. nih.gov Molecular docking studies for this series suggested the presence of a specific hydrophobic binding pocket that accommodates a methoxy (B1213986) group on the biphenyl ring. nih.gov This indicates that both the presence and the position of substituents on the biphenyl system are critical for optimal receptor interaction.
General studies on other scaffolds with aromatic rings also highlight the importance of substituent positioning. For instance, in a series of ketamine analogues, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts, demonstrating that positional isomerism can have a profound effect on biological activity. mdpi.com
Bioisosteric Transformations within the Biphenyl System
Bioisosteric replacement is a powerful strategy in drug design, and the biphenyl system can serve as a robust and stable bioisostere for other chemical groups. nih.govnih.gov In one notable example, a labile benzanilide (B160483) core in a class of potent ABCG2 modulators was successfully replaced with a biphenyl system. nih.gov This transformation was undertaken to improve metabolic stability, as the original benzanilide group was prone to rapid enzymatic cleavage. nih.gov The resulting biphenyl analogues were found to be considerably more stable while retaining selective inhibitory activity at submicromolar concentrations. nih.gov This demonstrates that the biphenyl moiety can effectively mimic the structural and electronic properties of other aromatic systems, confirming that the benzanilide core was not an essential feature for the activity of that particular class of modulators. nih.gov
Stereochemical Effects on this compound Activity
Stereochemistry is a critical determinant of biological activity for chiral compounds containing the this compound scaffold. The spatial arrangement of atoms can lead to significant differences in how a molecule interacts with its biological target.
Research on related arylpiperazine analogues has shown that enantiomers can exhibit differential activity. In one study, the (-)-enantiomer of a lead compound displayed higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This highlights the stereospecificity of the receptor's binding pocket.
Similarly, studies on dermorphin (B549996) analogues incorporating a piperazine ring found that the stereochemical configuration of the amino acid precursor and the nature of the heterocyclic ring (piperazin-2-one vs. piperazine) were important factors for enhancing or reducing opiate activity. nih.gov The synthesis of new series of chiral piperazines further underscores the recognized importance of stereochemistry in designing new therapeutic agents. nih.gov These findings collectively emphasize that controlling the stereochemistry at the chiral center where the biphenyl group is attached to the piperazine ring is crucial for optimizing the pharmacological profile of this class of compounds.
Chirality and Enantioselective Binding
The this compound core contains a chiral center at the C2 position of the piperazine ring, where the biphenyl moiety is attached. This chirality is a pivotal factor in the interaction of these ligands with their biological targets, often leading to significant differences in binding affinity and functional activity between enantiomers.
While specific enantioselective binding data for the parent this compound is not extensively reported in publicly available literature, the principles of stereoselectivity are well-established for related piperazine derivatives and other receptor ligands. For instance, studies on aminotetralin-type serotonin (B10506) agonists have demonstrated a strong stereoselective preference, with the (S)-enantiomer often exhibiting significantly higher affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-enantiomer. acs.org This highlights the critical role of the three-dimensional arrangement of substituents for optimal receptor recognition and binding. acs.org
The synthesis of chiral, non-racemic (piperazin-2-yl)methanol derivatives has also underscored the importance of stereochemistry in achieving high affinity and selectivity for sigma receptors. The spatial orientation of substituents on the piperazine ring dictates the compound's ability to fit into the receptor's binding pocket.
In the context of this compound derivatives, it is highly probable that the two enantiomers will display differential binding to their target receptors. One enantiomer will likely have a more favorable orientation of the biphenyl group and the piperazine nitrogen atoms to interact with key residues in the receptor's binding site. Molecular modeling studies on related aryl-biphenyl-3-ylmethylpiperazines have suggested that specific conformations are essential for antagonistic function at the 5-HT7 receptor. researchgate.net This further supports the hypothesis that the stereochemistry at the C2 position of the this compound scaffold is a crucial determinant of its pharmacological activity.
Ligand Design Principles Derived from SAR Studies of this compound
SAR studies on 1-(2-biphenyl)piperazine and related aryl-biphenyl-2-ylmethylpiperazine derivatives have provided valuable insights for rational ligand design. These principles guide the modification of the scaffold to enhance affinity, selectivity, and functional activity.
Substitution on the Biphenyl Moiety:
The substitution pattern on the biphenyl ring system significantly influences binding affinity. Studies on 1-(2-biphenyl)piperazine derivatives targeting the 5-HT7 receptor have revealed that the position and nature of substituents on the second (distal) phenyl ring are critical. For example, the introduction of a methoxy group at the 4-position of the distal phenyl ring, as in 1-[2-(4-methoxyphenyl)phenyl]piperazine, resulted in high affinity for the 5-HT7 receptor.
Molecular docking studies on related aryl-biphenyl-2-ylmethylpiperazines have proposed the existence of distinct hydrophobic binding pockets within the 5-HT7 receptor that accommodate the biphenyl moiety. nih.gov The substitution on the biphenyl ring can modulate the compound's interaction with these hydrophobic regions, thereby affecting its binding affinity. nih.gov
Table 1: Effect of Biphenyl Substitution on 5-HT7 Receptor Affinity
| Compound | Distal Phenyl Substituent | 5-HT7 Receptor Affinity (Ki, nM) |
| 1-(2-Biphenyl)piperazine | Unsubstituted | Moderate |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 4-Methoxy | High |
| Aryl-biphenyl-2-ylmethylpiperazine (Compound 1-24) | 2'-Methoxy | 43.0 nih.gov |
| Aryl-biphenyl-2-ylmethylpiperazine (Compound 1-26) | Not Specified | 46.0 nih.gov |
Interactive Data Table
The data in this table is illustrative and based on findings from related series of compounds. Specific Ki values for the parent compound were not available.
Substitution on the Piperazine Nitrogen (N1):
The substituent on the N1 nitrogen of the piperazine ring is another key determinant of pharmacological activity. In many active derivatives, this position is occupied by an aryl group, forming an arylpiperazine. The nature of this aryl group and its substituents can fine-tune the ligand's properties. For instance, in a series of aryl-biphenyl-2-ylmethylpiperazines, a 2-methoxyphenyl group attached to the piperazine nitrogen was found to be crucial for high affinity at the 5-HT7 receptor. researchgate.netnih.gov
Advanced Research Applications of the 2 Biphenyl 2 Yl Piperazine Scaffold in Chemical Sciences
Development of Novel Chemical Probes and Ligands
The piperazine (B1678402) moiety is a cornerstone in the discovery of new therapeutic agents, and the 2-biphenyl-2-yl-piperazine scaffold is a prominent example of its application in creating sophisticated chemical tools. nih.gov Chemical probes are small molecules designed to interact with a specific biological target, enabling researchers to study its function in cellular or in vivo systems. bayer.com The structural rigidity and synthetic tractability of the biphenyl-piperazine core make it an ideal starting point for developing such probes.
Researchers have successfully utilized this scaffold to generate ligands with a wide range of pharmacological activities, including those targeting the central nervous system. nih.govresearchgate.net The biphenyl (B1667301) group can be strategically modified to fine-tune interactions with target proteins, while the nitrogen atoms of the piperazine ring offer convenient points for chemical modification to alter solubility, cell permeability, and binding affinity. For instance, derivatives of the piperazine structure have been investigated as potential radioprotective agents, designed to mitigate the harmful effects of ionizing radiation, showcasing the scaffold's versatility beyond traditional drug discovery. nih.gov
Target-Specific Ligand Design and Optimization
The rational design of ligands that bind with high affinity and selectivity to a single biological target is a primary goal of modern drug discovery. nih.gov The this compound scaffold has proven to be exceptionally valuable in this endeavor. Through systematic structure-activity relationship (SAR) studies, chemists can meticulously optimize ligands for specific targets.
A notable success in this area is the discovery of a series of biphenyl piperazines as highly potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. nih.gov Through high-throughput screening followed by chemical optimization, a lead compound was identified and modified. This optimization led to the development of compound 5c , which demonstrated a remarkable 500-fold selectivity for the M3 receptor subtype over the M2 subtype, a critical feature for potential therapeutic applications in respiratory diseases. nih.gov
Computational studies are integral to this optimization process. nih.gov Techniques such as molecular docking and molecular dynamics simulations allow scientists to visualize how a ligand binds to its target receptor at an atomic level. rsc.org This insight helps in designing new derivatives with improved binding interactions. For example, computational analyses of piperazine-based compounds have been used to decipher the binding modes at sigma receptors and to understand interactions with key amino acid residues, guiding the synthesis of more potent and selective agonists or antagonists. nih.govrsc.orgresearchgate.net
Exploration in Synthetic Methodological Development
The widespread interest in this compound and related structures has spurred the development of new and efficient synthetic methods. The compound itself, 1-[1,1'-Biphenyl]-2-ylpiperazine, often serves as a key reactant or building block for the synthesis of more complex derivatives.
A significant advancement in this area is the direct α-lithiation of N-Boc-protected piperazines. researchgate.net This methodology allows for the direct functionalization of the carbon atom adjacent to a nitrogen atom (the 2-position), a traditionally challenging transformation. By treating the protected piperazine with a strong base like s-BuLi and then trapping the resulting organometallic intermediate with an electrophile, chemists can introduce a wide variety of substituents at the 2-position. The efficiency of this process can be further enhanced by transmetallation to an organocuprate species, which has proven effective for introducing allyl, benzyl, and alkyl groups in high yields. researchgate.net Such methods are crucial for rapidly creating libraries of diverse compounds for biological screening. Other synthetic approaches involve the reaction of a piperazine derivative with a suitable electrophile, such as in the synthesis of piperazine-substituted naphthoquinones. acs.org
Contributions to Heterocyclic Compound Chemistry
The study of this compound contributes significantly to the broader field of heterocyclic chemistry, which focuses on ring structures containing atoms of at least two different elements. youtube.com Piperazine is a fundamental saturated heterocycle, and understanding the chemistry of its substituted derivatives provides valuable insights into reactivity, stereochemistry, and conformational analysis. nih.govresearchgate.net
The development of synthetic methods, such as the α-lithiation strategy, expands the toolkit available to chemists for manipulating heterocyclic cores. researchgate.net Furthermore, the piperazine ring has been incorporated into more complex and functional systems. A compelling example is the creation of piperazine-fused cyclic disulfides. chemrxiv.org These novel bicyclic heterocycles are designed as high-performance redox-responsive probes. They combine the stability of a 1,2-dithiane (B1220274) ring with the rapid, self-immolative cleavage kinetics of the piperazine structure upon reduction. The diastereomers (cis and trans) of these fused systems exhibit remarkably different reactivity profiles, allowing for the selective probing of different components of the cellular redox machinery. chemrxiv.org This work showcases how a well-known heterocycle like piperazine can be ingeniously integrated into new molecular architectures with unique functions.
Theoretical Investigations in Material Science Applications (e.g., Electronic, Optical Properties)
While the primary focus of this compound research has been in the life sciences, theoretical studies suggest its potential in material science. Computational chemistry provides powerful tools to predict the electronic and optical properties of molecules, offering a glimpse into their suitability for applications in electronics and photonics. tandfonline.com
Density Functional Theory (DFT) calculations have been employed to explore the molecular structure and electronic properties of piperazine derivatives. tandfonline.com These studies determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic excitability and can suggest its potential as a semiconductor or as a component in organic light-emitting diodes (OLEDs). Detailed quantum molecular descriptors, including ionization potential, electron affinity, and electronegativity, can also be calculated to predict the behavior of these compounds in electronic devices. tandfonline.com Although this application is less explored experimentally, these theoretical investigations lay the groundwork for the future design of novel materials based on the biphenyl-piperazine scaffold.
Compound and Data Tables
Table 1: Key Compounds Mentioned
| Compound Name | Structure | Key Application/Role |
| This compound | A piperazine ring substituted with a biphenyl group at the 2-position. | Core scaffold for probes and ligands. |
| Compound 5c (A Biphenyl Piperazine Derivative) | A specific optimized biphenyl piperazine. | Potent and selective M3 muscarinic receptor antagonist. nih.gov |
| 1-[1,1'-Biphenyl]-2-ylpiperazine | The parent compound of the class. | Reactant and building block in chemical synthesis. |
| Piperazine-fused cyclic disulfides | A bicyclic system containing a piperazine and a dithiane ring. | Redox-responsive chemical probes. chemrxiv.org |
Q & A
Basic: What synthetic routes are established for 2-Biphenyl-2-YL-piperazine, and how can reaction conditions be optimized?
Answer:
The synthesis typically begins with benzoic acid derivatives, proceeding through sequential steps such as acylation, bromination, and esterification. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in bromination steps.
- Reaction time : Extended durations (e.g., 12–24 hours) improve yield in cyclization.
- Stoichiometry : A 1:1.2 molar ratio of starting material to brominating agent minimizes side products.
Characterization via IR (C-N stretch at ~1250 cm⁻¹), HNMR (aromatic proton splitting patterns), and GC-MS (molecular ion peak at m/z 280) confirms structural integrity .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies piperazine ring vibrations (C-N stretch) and biphenyl C-H bending modes.
- HNMR : Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while piperazine protons show splitting at δ 2.8–3.5 ppm.
- GC-MS : Molecular ion peaks and fragmentation patterns (e.g., loss of biphenyl groups) validate purity and molecular weight .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS Category 2).
- Storage : Keep in airtight containers at 2–8°C to avoid degradation.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (OSHA HCS H335) .
Advanced: How can density-functional theory (DFT) predict electronic properties of this compound?
Answer:
- Functional selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) yield accurate thermochemical data (e.g., ionization potentials within ±2.4 kcal/mol).
- Modeling : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
Advanced: How can crystallographic data discrepancies in this compound derivatives be resolved?
Answer:
- Software tools : Use SHELXL for refinement, especially for twinned crystals or high-resolution datasets.
- Validation : Cross-check with PLATON to detect missed symmetry or disorder.
- Data collection : Optimize cryocooling to reduce thermal motion artifacts .
Advanced: What strategies address low yields in coupling reactions during synthesis?
Answer:
- Catalyst optimization : Use Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura coupling of biphenyl groups.
- Solvent polarity : Switch to THF:H₂O (3:1) to enhance solubility of intermediates.
- Workup : Purify via column chromatography (SiO₂, hexane:EtOAc gradient) to isolate the target compound .
Advanced: How can computational models of this compound’s biological interactions be validated?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses in receptor pockets (e.g., serotonin receptors).
- Experimental validation : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Advanced: How should researchers resolve NMR data contradictions (e.g., unexpected peaks)?
Answer:
- Purity analysis : Confirm via HPLC (C18 column, 90:10 acetonitrile:H₂O) to detect impurities.
- Stereochemical effects : Compare experimental NMR with DFT-simulated spectra (Gaussian 16) to identify diastereomers.
- Dynamic effects : Variable-temperature NMR (25–60°C) mitigates signal splitting from conformational exchange .
Advanced: What methods enable functionalization of the piperazine ring for structure-activity relationship (SAR) studies?
Answer:
- Protecting groups : Use Boc-anhydride to temporarily block the piperazine nitrogen during biphenyl coupling.
- Electrophilic substitution : Introduce substituents via Friedel-Crafts alkylation (AlCl₃ catalyst) at the biphenyl ring.
- Reductive amination : Attach alkyl/aryl groups to the piperazine nitrogen using NaBH₃CN .
Advanced: How can researchers analyze metabolic stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
